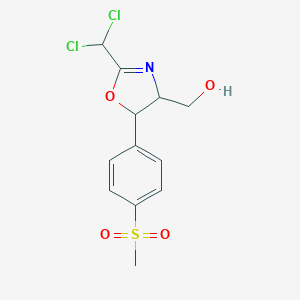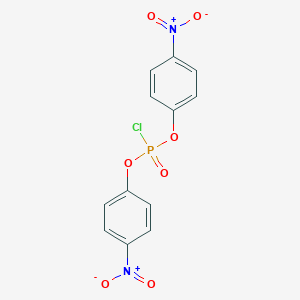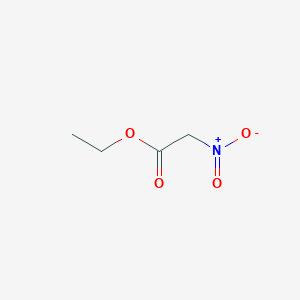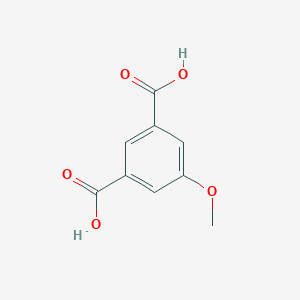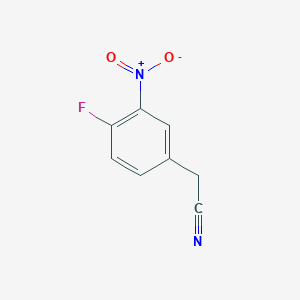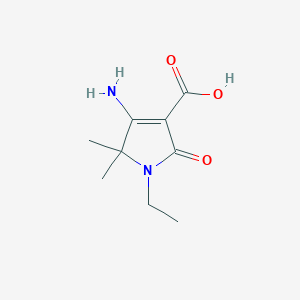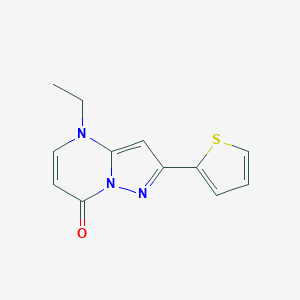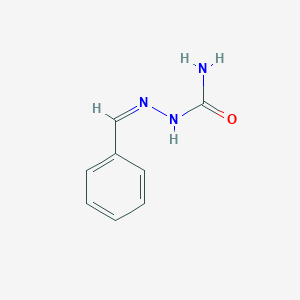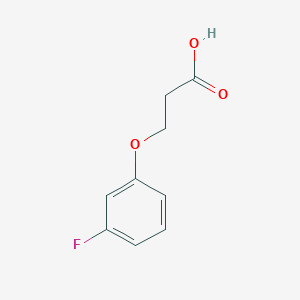![molecular formula C10H12O B140680 Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI) CAS No. 126899-49-8](/img/structure/B140680.png)
Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI) is a chemical compound that has been of interest to researchers due to its potential as a synthetic intermediate for the production of various organic molecules. This compound is also known as 2,2-dimethyl-spiro[2.4]hepta-4,6-diene-1-carboxaldehyde and has the molecular formula C11H12O.
Mecanismo De Acción
The mechanism of action of Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI) is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of its aldehyde functional group.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI). However, it is believed to be a non-toxic compound that does not have any significant adverse effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI) is its ability to act as a versatile intermediate in organic synthesis. This compound is also relatively easy to synthesize and is commercially available. However, its use is limited by its relatively low reactivity and the lack of information on its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI). One area of interest is the development of new synthetic methods for the production of this compound and its derivatives. Another potential direction is the study of its potential as a chiral ligand in asymmetric catalysis. Additionally, further research is needed to understand its mechanism of action and potential applications in various fields of organic chemistry.
Métodos De Síntesis
The synthesis of Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI) can be achieved through several methods. One of the most commonly used methods involves the reaction of 2,3-dimethyl-1,3-butadiene with carbon monoxide in the presence of a palladium catalyst. This reaction produces an intermediate compound, which is then oxidized to Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI).
Aplicaciones Científicas De Investigación
Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI) has been used in various scientific research applications. One of the most significant applications is in the field of organic synthesis, where it has been used as a key intermediate in the production of various organic molecules. This compound has also been studied for its potential as a chiral ligand in asymmetric catalysis.
Propiedades
Número CAS |
126899-49-8 |
|---|---|
Nombre del producto |
Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI) |
Fórmula molecular |
C10H12O |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
(1R)-2,2-dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H12O/c1-9(2)8(7-11)10(9)5-3-4-6-10/h3-8H,1-2H3/t8-/m1/s1 |
Clave InChI |
XGUXYUDIXSMQFN-MRVPVSSYSA-N |
SMILES isomérico |
CC1([C@H](C12C=CC=C2)C=O)C |
SMILES |
CC1(C(C12C=CC=C2)C=O)C |
SMILES canónico |
CC1(C(C12C=CC=C2)C=O)C |
Sinónimos |
Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



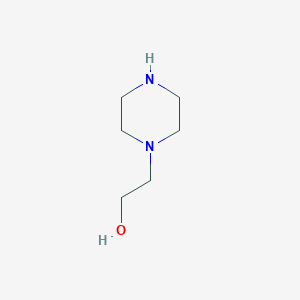
![N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide](/img/structure/B140598.png)
